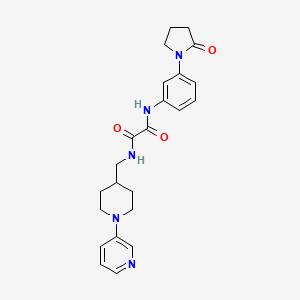

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule is a complex organic compound containing multiple functional groups including an oxalamide group, a pyridine ring, a piperidine ring, and a pyrrolidine ring. These functional groups suggest that the molecule could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the pyrrolidine ring might be introduced via a cyclization reaction, while the oxalamide group could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a pyridine ring (a six-membered ring with one nitrogen atom), a piperidine ring (a six-membered ring with one nitrogen atom), and a pyrrolidine ring (a five-membered ring with one nitrogen atom). The oxalamide group would likely be attached to the phenyl group and the piperidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxalamide group might be susceptible to hydrolysis, while the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen-containing rings could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Reactivity

One-pot synthesis methods for Nα-urethane-protected β-alanine and γ-aminopropionic acid demonstrate efficient approaches to modifying amino acids, potentially offering insights into synthesizing or modifying complex molecules like N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide for specific research applications (Cal et al., 2012).

Molecular Interaction and Binding Studies

Studies on molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, highlight the importance of understanding how complex molecules bind to specific receptors, which could be relevant for researching similar interactions involving N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (Shim et al., 2002).

Catalysis and Reaction Mechanisms

The unique oxidation reactions of amides catalyzed by ruthenium porphyrin, leading to direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate, provide an example of how specific catalysts can mediate reactions involving complex organic compounds. Such methodologies could be applied to or inform the reactivity and potential transformations of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide in research settings (Ito et al., 2005).

Molecular and Crystal Structures

Investigations into the molecular and crystal structures of compounds such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine offer detailed insights into the structural characteristics and interactions at the molecular level, which are crucial for understanding the properties and potential applications of complex molecules like N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide in fields such as material science or drug development (Kuleshova & Khrustalev, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c29-21-7-3-11-28(21)19-5-1-4-18(14-19)26-23(31)22(30)25-15-17-8-12-27(13-9-17)20-6-2-10-24-16-20/h1-2,4-6,10,14,16-17H,3,7-9,11-13,15H2,(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDOAWKSQWUGSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-1-Phenylethyl]-N-[2-[2-[[1-[(1S)-1-phenylethyl]pyrrole-2-carbonyl]amino]ethyldisulfanyl]ethyl]pyrrole-2-carboxamide](/img/structure/B2460421.png)

![1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B2460423.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2460428.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)

![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2460432.png)

![3-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2460433.png)

![N-[2,2-Dimethyl-3-(methylamino)propyl]acetamide;hydrochloride](/img/structure/B2460435.png)

![Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2460437.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2460439.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2460442.png)

![Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2460444.png)